Broussoflavonol C is classified as a flavonoid, specifically a prenylated flavonoid, which is characterized by the presence of isoprenoid units attached to the flavonoid backbone. This compound has been isolated from various parts of Broussonetia papyrifera, a plant known for its medicinal properties. The molecular formula of Broussoflavonol C is , with a molecular weight of approximately 506.6 g/mol .
The synthesis of Broussoflavonol C typically involves extraction from natural sources followed by chromatographic purification methods. For instance, extracts from Broussonetia papyrifera root bark can be subjected to medium-pressure liquid chromatography and high-performance liquid chromatography to isolate Broussoflavonol C along with other bioactive compounds. The extraction process often employs solvents such as ethanol or methanol, and the purification may involve gradient elution techniques to achieve high purity levels (greater than 95%) as determined by ultra-performance liquid chromatography .
The molecular structure of Broussoflavonol C is characterized by a chromone core with multiple hydroxyl groups and prenyl substituents. The IUPAC name for this compound is 2-[4,5-dihydroxy-2,3-bis(3-methylbut-2-enyl)phenyl]-3,5,7-trihydroxy-8-(2-methylbut-3-en-2-yl)chromen-4-one. Key structural features include:
Spectroscopic methods such as nuclear magnetic resonance and mass spectrometry are employed to confirm the structure of Broussoflavonol C .
Broussoflavonol C participates in various chemical reactions typical of flavonoids, including oxidation and reduction processes that can modify its hydroxyl groups. The presence of multiple reactive sites makes it susceptible to further derivatization, which can enhance its pharmacological properties. Additionally, it exhibits interactions with biological targets that may lead to cellular signaling modulation .
The mechanism of action of Broussoflavonol C primarily involves its ability to inhibit growth in estrogen receptor-negative breast cancer cells. Studies indicate that it induces cell cycle arrest at the G0/G1 phase and promotes apoptosis in cancer cells through pathways that reduce the expression of key oncogenes such as Human epidermal growth factor receptor-2 and estrogen receptor alpha 36. This suggests that Broussoflavonol C may serve as a potential therapeutic agent in targeting specific cancer types .
Broussoflavonol C exhibits several notable physical and chemical properties:
These properties are critical for determining its formulation in pharmaceutical applications .
Broussoflavonol C has several promising applications in scientific research:
CAS No.: 109434-24-4
CAS No.: 158251-55-9
CAS No.: 302-61-4
CAS No.: 61080-23-7
CAS No.: 466-43-3